molecular formula C16H18N2O4S B5819500 N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

Katalognummer B5819500
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: JPNSSPNOIHNYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential as an anti-cancer agent.

Wirkmechanismus

N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 can disrupt tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis, making it a potentially effective treatment for a variety of cancers. However, its effectiveness may be limited by the development of drug resistance, as well as its potential for toxicity and adverse effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006, including:
1. Combination therapy: N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may be more effective when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to improve patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Developing new inhibitors that are more selective and less toxic than N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may lead to improved treatment options for cancer patients.
4. Mechanism of resistance: Studying the mechanisms of resistance to N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 may help to identify new targets for anti-cancer therapy.
In conclusion, N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is a small molecule inhibitor that has shown promise as an anti-cancer agent in the treatment of several types of cancer. Its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis makes it a potentially effective treatment option, although its effectiveness may be limited by drug resistance and adverse effects. Future research directions for N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 include combination therapy, biomarker identification, development of second-generation inhibitors, and studying the mechanisms of resistance.

Synthesemethoden

The synthesis of N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 involves several steps, starting with the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde to form the corresponding Schiff base. This is then reduced with sodium borohydride to yield the amine intermediate, which is reacted with methylsulfonyl chloride to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been studied extensively for its potential as an anti-cancer agent, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promise in the treatment of other types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-22-13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSSPNOIHNYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.